molecular formula C11H20O10 B1684251 Xylosucrose CAS No. 512-66-3

Xylosucrose

Cat. No. B1684251
CAS RN: 512-66-3
M. Wt: 312.27 g/mol
InChI Key: DRYHSZUFKNRFCT-ZHFBNFJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylosucrose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as β-D-Fructofuranosyl α-D-Xylopyranoside .


Molecular Structure Analysis

The molecular structure of Xylosucrose is represented by the formula C11H20O10 . The exact mass is 312.11 and the molecular weight is 312.27 . The SMILES representation is O[C@@H]1C@@HC@HCO[C@@H]1O[C@]2(C@@HC@HC@HCO)CO .


Physical And Chemical Properties Analysis

Xylosucrose has a molecular weight of 312.27 and a molecular formula of C11H20O10 . It has a melting point of 114°C . The exact mass is 312.11 .

Safety And Hazards

The safety data sheet for Xylosucrose indicates that it has acute toxicity when ingested . It is recommended for research use only and not for human or veterinary use .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHSZUFKNRFCT-OPNUYLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965468
Record name Hex-2-ulofuranosyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Fructofuranosyl alpha-D-xylopyranoside

CAS RN

512-66-3
Record name Xylosucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylosucrose
Reactant of Route 2
Xylosucrose
Reactant of Route 3
Xylosucrose
Reactant of Route 4
Xylosucrose
Reactant of Route 5
Xylosucrose
Reactant of Route 6
Xylosucrose

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